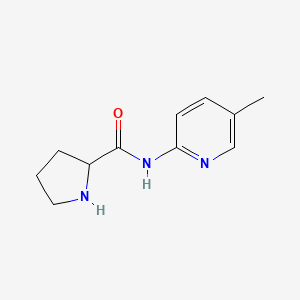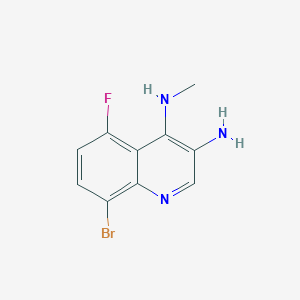
3-Chloro-6-methoxy-1-benzothiophene-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-6-methoxy-1-benzothiophene-2-carbonitrile is a chemical compound with the molecular formula C10H6ClNO2S It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-methoxy-1-benzothiophene-2-carbonitrile typically involves the chlorination and methoxylation of benzothiophene derivatives. One common method includes the following steps:
Starting Material: Benzothiophene
Chlorination: Introduction of a chlorine atom at the 3-position using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Methoxylation: Introduction of a methoxy group at the 6-position using reagents like sodium methoxide (NaOCH3) in methanol.
Cyanation: Introduction of a cyano group at the 2-position using reagents such as copper(I) cyanide (CuCN) in the presence of a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-6-methoxy-1-benzothiophene-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base such as sodium hydride (NaH).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: Formation of 3-amino-6-methoxy-1-benzothiophene-2-carbonitrile or 3-thio-6-methoxy-1-benzothiophene-2-carbonitrile.
Oxidation: Formation of 3-chloro-6-methoxy-1-benzothiophene-2-sulfoxide or 3-chloro-6-methoxy-1-benzothiophene-2-sulfone.
Reduction: Formation of 3-chloro-6-methoxy-1-benzothiophene-2-amine.
Aplicaciones Científicas De Investigación
3-Chloro-6-methoxy-1-benzothiophene-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe molecule for studying biological pathways and interactions.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-6-methoxy-1-benzothiophene-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparación Con Compuestos Similares
3-Chloro-6-methoxy-1-benzothiophene-2-carbonitrile can be compared with other benzothiophene derivatives:
3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a cyano group.
3-Chloro-6-methoxy-1-benzothiophene-2-sulfonamide: Similar structure but with a sulfonamide group instead of a cyano group.
3-Chloro-6-methoxy-1-benzothiophene-2-amine: Similar structure but with an amine group instead of a cyano group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the presence of different functional groups.
Propiedades
Fórmula molecular |
C10H6ClNOS |
|---|---|
Peso molecular |
223.68 g/mol |
Nombre IUPAC |
3-chloro-6-methoxy-1-benzothiophene-2-carbonitrile |
InChI |
InChI=1S/C10H6ClNOS/c1-13-6-2-3-7-8(4-6)14-9(5-12)10(7)11/h2-4H,1H3 |
Clave InChI |
CTNIFMJFWXCGFT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(=C(S2)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


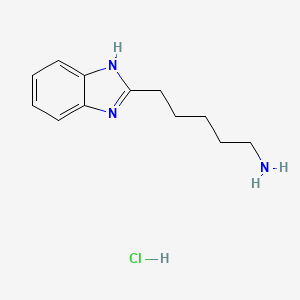
![1-propyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13185724.png)

![4-[2-(Trifluoroacetamido)ethyl]-1,3-thiazole-2-carboxamide](/img/structure/B13185750.png)

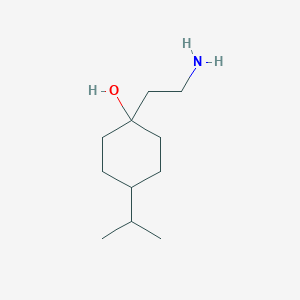
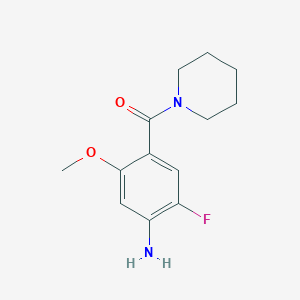
![4,4-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13185769.png)




